molecular formula C16H17ClFN3O3 B12909870 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

Cat. No.: B12909870
M. Wt: 353.77 g/mol
InChI Key: RMOZYAVSKSPQDM-UHFFFAOYSA-N
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Description

7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of quinolone, a class of synthetic broad-spectrum antibiotics. It is characterized by its unique spirocyclic structure, which contributes to its biological activity and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a spirocyclic amine. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The process is designed to be scalable, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline ring .

Scientific Research Applications

7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antibiotic and its efficacy against various bacterial strains.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride is unique due to its spirocyclic structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structure enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H17ClFN3O3

Molecular Weight

353.77 g/mol

IUPAC Name

7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H16FN3O3.ClH/c17-10-3-8-11(19-5-9(14(8)21)15(22)23)4-12(10)20-6-13(18)16(7-20)1-2-16;/h3-5,13H,1-2,6-7,18H2,(H,19,21)(H,22,23);1H

InChI Key

RMOZYAVSKSPQDM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3)NC=C(C4=O)C(=O)O)F.Cl

Origin of Product

United States

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